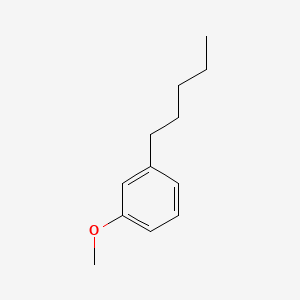

1-Methoxy-3-pentylbenzene

Description

Contextualization of Alkoxybenzene Derivatives in Organic Synthesis and Reactivity

Alkoxybenzene derivatives represent a fundamental class of compounds that serve as versatile intermediates and building blocks in organic synthesis. iucr.org Their structure, which features an alkoxy group (-OR) attached to a benzene (B151609) ring, makes them key precursors in the construction of more complex molecular architectures. The ether linkage is generally stable, yet the alkoxy group significantly influences the reactivity of the aromatic ring, typically directing electrophilic substitution to the ortho and para positions due to its electron-donating nature.

The utility of these derivatives is widespread. For instance, they are employed in the synthesis of diketopyrrolopyrrole derivatives, which are a class of high-performance, strongly fluorescent pigments. iucr.org The electronic properties and solubility of these pigments can be fine-tuned by modifying the substituents on the alkoxybenzene precursors. Furthermore, specific alkoxybenzene derivatives have been engineered to act as organic gelators, forming fibrous structures in polar solvents, a property of interest in materials science. oup.com Their application extends to the development of inhibitors for insect olfaction and gustation, highlighting their relevance in agricultural chemistry. acs.org The reactivity of the aromatic core and the stability of the ether group make alkoxybenzenes indispensable scaffolds in synthetic chemistry. iucr.orggoogle.comgoogle.com

Significance of Alkyl-Substituted Anisole (B1667542) Derivatives in Contemporary Chemical Studies

Anisole (methoxybenzene) and its alkyl-substituted derivatives are a prominent subclass of alkoxybenzenes that are central to both mechanistic and synthetic organic chemistry. The interplay between the methoxy (B1213986) group and one or more alkyl substituents on the benzene ring gives rise to specific steric and electronic effects that are the subject of extensive research. A primary focus in this area is the development of regioselective C-H alkylation methods. rsc.org While classical methods like Friedel-Crafts alkylation are often limited by a lack of regiocontrol and the formation of polyalkylated byproducts, modern catalysis offers more precise solutions. smolecule.combeilstein-journals.org For example, rare-earth metal complexes, such as those based on scandium(III), have been developed to achieve highly regioselective ortho-alkylation of anisoles with olefins under mild conditions. rsc.org

Beyond synthesis, alkyl-substituted anisoles are crucial model compounds for probing fundamental chemical principles. Studies using 13C Nuclear Magnetic Resonance (NMR) spectroscopy on series of substituted anisoles have provided deep insights into how steric hindrance from alkyl groups can inhibit the resonance effects of the methoxy group, thereby altering the electronic environment of the aromatic ring. cdnsciencepub.com The presence of alkyl groups also profoundly influences the regioselectivity of reactions such as lithiation, where the directing effect of the methoxy group can be modulated or overridden by an adjacent alkyl substituent. acs.org These studies are vital for creating predictable models of reactivity and for designing rational synthetic pathways toward complex target molecules.

Scope and Research Trajectories for 1-Methoxy-3-pentylbenzene

This compound, an alkyl-substituted anisole derivative, exemplifies a specific and challenging target within this chemical class. evitachem.com Its significance in research is primarily tied to the development and evaluation of synthetic methodologies, particularly those aimed at achieving non-classical, meta-substitution patterns on an activated aromatic ring.

The synthesis of this compound is not straightforward via traditional electrophilic substitution. The methoxy group is a strong ortho, para-director, meaning that direct Friedel-Crafts alkylation of anisole with a pentylating agent would yield primarily 1-methoxy-2-pentylbenzene and 1-methoxy-4-pentylbenzene. smolecule.com Achieving the desired meta-isomer necessitates more sophisticated, multi-step strategies or novel catalytic systems that can override the inherent electronic bias of the substrate. smolecule.com One modern approach involves the use of specific Lewis acid catalysts, such as scandium-based complexes, which can mediate C-H alkylation through distinct mechanisms like σ-bond metathesis, offering alternative regiochemical outcomes. smolecule.com Another route involves the methylation of a corresponding tertiary benzylic alcohol precursor. nih.gov

The research trajectory for this compound is thus closely linked to the broader goal of achieving complete regiocontrol in aromatic functionalization. While its isomers, such as 1-methoxy-4-pentylbenzene, are utilized as intermediates in the synthesis of materials like liquid crystals fishersci.besigmaaldrich.com and biologically active molecules like cannabinoid receptor ligands, researchgate.netmdpi.com the primary role of this compound in contemporary research is as a benchmark molecule for new synthetic protocols. Future work will likely focus on developing more efficient and selective catalytic systems for its synthesis, which would in turn expand the synthetic toolbox available for preparing other complex meta-substituted aromatic compounds.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20056-57-9 bldpharm.com |

| Molecular Formula | C₁₂H₁₈O evitachem.com |

| Molecular Weight | 178.27 g/mol |

| Appearance | Colorless Oil nih.gov |

Note: Data for the closely related isomer 1-Methoxy-3-(tert-pentyl)benzene is cited for appearance.

Comparison of Synthetic Approaches for Alkyl-Anisoles

| Parameter | Traditional Friedel-Crafts Alkylation | Modern Catalytic C-H Alkylation |

|---|---|---|

| Catalyst | AlCl₃ (stoichiometric) smolecule.com | Scandium(III) complexes (catalytic, e.g., 0.5 mol%) rsc.org |

| Regioselectivity | Primarily ortho/para mixture smolecule.com | Highly regioselective (ortho or other, depending on catalyst) rsc.org |

| Substrate Scope | Broad, but can lead to polyalkylation smolecule.com | Specific to catalyst system, milder conditions rsc.org |

| Byproducts | Polyalkylated isomers, corrosive waste smolecule.com | Fewer byproducts, higher atom economy |

Structure

3D Structure

Properties

CAS No. |

20056-57-9 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-methoxy-3-pentylbenzene |

InChI |

InChI=1S/C12H18O/c1-3-4-5-7-11-8-6-9-12(10-11)13-2/h6,8-10H,3-5,7H2,1-2H3 |

InChI Key |

OLPBGIGBJQZLRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 3 Pentylbenzene and Structural Analogues

Strategies for Aromatic Ring Alkylation

The introduction of an alkyl group onto an aromatic ring is a cornerstone of organic synthesis, with several methods available to forge this carbon-carbon bond.

Friedel-Crafts Alkylation Approaches for Pentyl Moiety Introduction

The Friedel-Crafts reaction, discovered by Charles Friedel and James Mason Crafts in 1877, is a fundamental method for the alkylation and acylation of aromatic rings. byjus.com It involves an electrophilic aromatic substitution where an alkyl or acyl group is attached to an aromatic ring. geeksforgeeks.org

Friedel-Crafts alkylation traditionally employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate an alkyl halide, generating a carbocation electrophile. byjus.commasterorganicchemistry.com The reaction of anisole (B1667542) with a pentyl halide in the presence of a Lewis acid catalyst introduces the pentyl group onto the benzene (B151609) ring. shaalaa.com However, classic Friedel-Crafts alkylation often requires stoichiometric amounts of the catalyst, which can lead to corrosive waste streams. smolecule.com

Modern advancements have focused on developing more environmentally benign and efficient catalytic systems. For instance, niobium phosphate (B84403) has been evaluated as a catalyst in the liquid phase alkylation of anisole with alkenes like 1-octene (B94956) and 1-dodecene, yielding mainly monoalkylated products. scielo.br Another approach involves the use of rare-earth metal complexes. Imidazolin-2-iminato scandium(III) alkyl complexes have shown high efficacy in the C-H alkylation of anisoles with olefins, operating under mild conditions with low catalyst loading. rsc.org

The choice of alkylating agent also influences the reaction. While alkyl halides are common, alcohols can also be used. For example, the alkylation of anisole with 2-octanol (B43104) has been investigated, although it may not proceed to a significant extent under certain conditions. scielo.br The use of allylic alcohols can lead to the formation of 1-aryl-2-alkenes. scielo.br

A significant challenge in Friedel-Crafts alkylation is controlling the position of the incoming alkyl group on the aromatic ring, known as regioselectivity. geeksforgeeks.org The methoxy (B1213986) group of anisole is an ortho, para-directing group, meaning it activates the positions ortho and para to it for electrophilic substitution. shaalaa.comsmolecule.com This makes the direct synthesis of 1-methoxy-3-pentylbenzene (a meta-substituted product) via Friedel-Crafts alkylation of anisole challenging. smolecule.com The reaction of anisole with a pentyl halide and a Lewis acid catalyst will predominantly yield ortho- and para-pentylanisole. shaalaa.comsmolecule.com

Achieving meta-substitution often requires indirect strategies. One method involves using a blocking group to temporarily occupy the more reactive ortho and para positions, forcing the alkyl group to add at the meta position. The blocking group is then removed in a subsequent step. smolecule.com Another challenge is the potential for polyalkylation, where the initial alkylated product, being more reactive than the starting material, undergoes further alkylation. smolecule.com

Advanced catalytic systems offer potential solutions to the regioselectivity problem. For example, cationic imidazolin-2-iminato scandium(III) alkyl complexes have demonstrated highly regioselective ortho-C-H alkylation of anisoles. rsc.org

Catalytic Systems and Optimization of Reaction Parameters

Organometallic Reagent-Mediated Alkylation (e.g., Grignard Reaction Precursors)

Organometallic reagents provide an alternative to traditional electrophilic aromatic substitution for forming carbon-carbon bonds. The Grignard reaction, which utilizes an organomagnesium halide (Grignard reagent), is a powerful tool for this purpose. byjus.comwikipedia.org A Grignard reagent is typically formed by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. mnstate.edupressbooks.pub

In the context of synthesizing this compound, a Grignard-based approach could involve the reaction of a Grignard reagent derived from a pentyl halide with a suitable methoxy-substituted aromatic compound. For instance, a pentylmagnesium halide could potentially react with a methoxy-substituted aryl halide in the presence of a suitable catalyst, such as a nickel or palladium complex, in a cross-coupling reaction. wikipedia.org

Another possibility involves the reaction of a Grignard reagent with a carbonyl compound. For example, the synthesis of 2-(3-pentylphenyl)acetic acid can be achieved by reacting a Grignard reagent derived from 3-pentyl bromide with phenylacetic acid. smolecule.com A similar strategy could potentially be adapted for the synthesis of this compound.

It is important to note that Grignard reagents are strong bases and will react with any acidic protons present in the reaction mixture, including those from water or alcohols. Therefore, these reactions must be carried out under strictly anhydrous conditions. wikipedia.org

Advanced Alkylation Techniques for Aryl Ether Formation

Recent research has focused on developing more sophisticated and efficient methods for the alkylation of aryl ethers. One such technique is the hydroarylation of alkenes, which involves the addition of an aromatic C-H bond across a carbon-carbon double bond. beilstein-journals.org

Another advanced method involves the use of Lewis acid-assisted nickel-catalyzed cross-coupling reactions. This approach allows for the alkylation of aryl methyl ethers through the cleavage of the C-O bond, preventing undesired β-hydride elimination. acs.org

Etherification Strategies for Methoxy Group Introduction

An alternative synthetic route to this compound involves first synthesizing 3-pentylphenol and then converting the hydroxyl group to a methoxy group.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, 3-pentylphenol would first be deprotonated with a base, such as sodium hydride, to form the corresponding phenoxide. This phenoxide would then be reacted with a methyl halide (e.g., methyl iodide) to form this compound.

The hydroxyl group in alkylphenols like 3-pentylphenol can undergo etherification. The preparation of alkyl phenyl ethers from phenolates and alkyl halides has been explored, although reactions with certain substrates can result in low yields and byproducts. google.com Improvements to the Williamson etherification for hindered alcohols have been developed, for example, by using 15-crown-5 (B104581) and sodium hydride. researchgate.net Palladium-catalyzed cross-coupling reactions of mixed phenols and halides under microwave irradiation also offer a modern approach to synthesizing aromatic ethers. researchgate.net

Williamson Ether Synthesis and its Adaptations

The Williamson ether synthesis is a cornerstone method for the preparation of ethers, including aryl ethers like this compound. This classical reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. msu.edumasterorganicchemistry.comlscollege.ac.in The synthesis of this compound using this method involves two main steps. First, the precursor, 3-pentylphenol, is deprotonated by a strong base to form the corresponding 3-pentylphenoxide ion. Subsequently, this phenoxide, acting as a potent nucleophile, attacks an appropriate methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final ether product. stackexchange.comkhanacademy.org

The choice of base is critical for the initial deprotonation. Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly employed to ensure complete conversion of the phenol (B47542) to the phenoxide. stackexchange.comkhanacademy.org The reaction is typically conducted in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can effectively solvate the cation without interfering with the nucleophilic attack. lscollege.ac.in

A plausible synthetic route is outlined below:

Formation of the Phenoxide : 3-Pentylphenol is treated with a base like sodium hydroxide (NaOH) or sodium hydride (NaH) in an appropriate solvent. The acidic phenolic proton is abstracted to form the sodium 3-pentylphenoxide.

Nucleophilic Substitution : The resulting phenoxide ion attacks the methyl halide (e.g., methyl iodide, CH(_3)I) in an S(_N)2 reaction. The iodide ion is displaced, forming the C-O ether bond and yielding this compound. masterorganicchemistry.comyoutube.com

An adaptation of this method involves the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB). youtube.comutahtech.edu This is particularly useful when using an aqueous solution of a base like NaOH. The phase-transfer catalyst facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase, where the methylating agent resides, thereby promoting the reaction. youtube.com

| Reagent/Condition | Role/Purpose | Typical Examples |

| Phenolic Precursor | Source of the aryl group | 3-Pentylphenol |

| Base | Deprotonates the phenol to form the nucleophilic phenoxide | Sodium Hydride (NaH), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |

| Methylating Agent | Provides the methyl group for ether formation | Methyl Iodide (CH(_3)I), Dimethyl Sulfate ((CH(3))({2})SO(_4)) |

| Solvent | Medium for the reaction | N,N-Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) |

| Phase-Transfer Catalyst | Facilitates reaction between phases (optional) | Tetrabutylammonium Bromide (TBAB) |

Catalytic O-Alkylation Processes

Catalytic O-alkylation presents an alternative route to this compound, often utilizing more environmentally benign reagents and conditions. These methods typically involve the reaction of 3-pentylphenol with a methylating agent like methanol (B129727) or dimethyl carbonate (DMC) in the presence of a solid acid or base catalyst. nih.govrhhz.net

Zeolites, such as H-ZSM-5 and H-Beta, have been studied for the alkylation of phenol with methanol. rhhz.net These reactions can, however, lead to a mixture of products, including the desired O-alkylated product (anisole derivatives) and C-alkylated products (cresol derivatives), where the methyl group attaches directly to the benzene ring. rhhz.net The selectivity between O- and C-alkylation is influenced by factors such as the catalyst's acidity and pore structure, reaction temperature, and the molar ratio of the reactants. rhhz.net Generally, lower reaction temperatures and catalysts with weaker acid sites tend to favor O-alkylation. rhhz.net

More recently, catalysts like Na-CH(_3)ONa/(\gamma)-Al(_2)O(_3) have been developed for the high-efficiency conversion of phenols to ethers using dimethyl carbonate as the methylating agent. nih.gov These catalytic systems can offer high conversion rates and selectivity for the O-methylated product under optimized conditions, such as specific reaction temperatures and times. nih.gov For instance, studies on phenol methylation have shown that high yields of anisole can be achieved at temperatures around 210°C. nih.gov

Derivatization and Further Functionalization Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and pentyl groups. This allows for a variety of functionalization reactions to introduce new substituents onto the ring.

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the combined directing effects of the existing methoxy and pentyl substituents.

Halogenation (e.g., Bromination, Regioselectivity)

Bromination of this compound is a typical electrophilic aromatic substitution reaction. Reagents such as molecular bromine (Br(_2)) with a Lewis acid catalyst (e.g., FeBr(_3)) or N-bromosuccinimide (NBS) can be employed. nih.gov The regioselectivity is determined by the directing effects of the substituents.

The methoxy group is a strong activating, ortho, para-director, while the pentyl (alkyl) group is a weakly activating, ortho, para-director. libretexts.org In a disubstituted benzene ring, when the directing effects of the two groups are in opposition, the more powerful activating group generally controls the position of the incoming electrophile. stackexchange.comjove.com

For this compound, the possible positions for substitution are C2, C4, C5, and C6.

Methoxy group (at C1) directs to positions C2, C4, and C6.

Pentyl group (at C3) directs to positions C2, C4, and C6.

In this case, the directing effects of both groups reinforce each other, strongly favoring substitution at positions 2, 4, and 6. msu.edulibretexts.org However, steric hindrance is also a significant factor. jove.com Substitution at the C2 position is sterically hindered by the adjacent methoxy and pentyl groups. Therefore, the major products of bromination are expected to be 4-bromo-1-methoxy-3-pentylbenzene and 6-bromo-1-methoxy-3-pentylbenzene. Studies on the bromination of similar activated aromatic compounds often show a high preference for substitution at the para position relative to the strongest activating group, which would favor the formation of 4-bromo-1-methoxy-3-pentylbenzene. nih.gov

Nitration of the Substituted Aromatic Ring

Nitration introduces a nitro group (-NO(_2)) onto the aromatic ring, typically using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)). This mixture generates the highly electrophilic nitronium ion (NO(_2)). frontiersin.org

Similar to bromination, the regioselectivity of nitration is governed by the directing effects of the methoxy and pentyl groups. The strong activating effect of the methoxy group will dominate, directing the incoming nitro group primarily to the ortho and para positions relative to it (C2, C4, and C6), which are also activated by the pentyl group. jove.comlibretexts.org

Again, due to steric hindrance from the adjacent substituents, substitution at the C2 position is disfavored. stackexchange.com Consequently, the primary products of the mononitration of this compound are expected to be 1-methoxy-4-nitro-3-pentylbenzene and 1-methoxy-6-nitro-3-pentylbenzene. The para-substituted product (relative to the methoxy group) is often the major isomer in the nitration of anisole derivatives, suggesting that 1-methoxy-4-nitro-3-pentylbenzene would be a significant product. frontiersin.org

Directing Effects of Methoxy and Pentyl Substituents

The directing effects of the methoxy and pentyl groups are rooted in their electronic properties.

Methoxy Group (-OCH(_3)) : This is a strong activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its non-bonding electrons can be delocalized into the benzene ring through resonance. This resonance effect is dominant and significantly increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these sites. libretexts.org

Pentyl Group (-C(5)H({11})) : As an alkyl group, it is a weak activating group. It donates electron density to the ring primarily through an inductive effect, which stabilizes the arenium ion intermediate. This effect also directs incoming electrophiles to the ortho and para positions. libretexts.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands as a powerful and versatile method for the formation of C(sp²)–C(sp³) bonds, making it a highly relevant strategy for the synthesis of this compound. google.comorganic-chemistry.orgdiva-portal.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. google.com For the synthesis of this compound, two primary pathways can be envisioned: the reaction of a 3-methoxyphenylboron derivative with a pentyl halide, or the coupling of 3-haloanisole with a pentylboron derivative.

A notable example closely analogous to the synthesis of this compound is the cobalt-catalyzed Suzuki–Miyaura cross-coupling between alkyl bromides and 3-methoxyphenylboronic acid neopentylglycol ester. cjcatal.com This reaction demonstrates the feasibility of coupling at the meta position of the anisole ring with an alkyl partner. While cobalt is an effective catalyst, palladium-based systems are more commonly employed for Suzuki-Miyaura reactions. A general and highly effective catalyst system for the coupling of aryl bromides with alkylboronic acids involves the use of palladium catalysts with appropriate ligands. organic-chemistry.orgcjcatal.com

The reaction conditions for such transformations are crucial for achieving high yields and selectivity. Key parameters include the choice of catalyst, ligand, base, and solvent. The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling for the Synthesis of 1-Methoxy-3-Alkylbenzenes

| Aryl Partner | Alkyl Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 3-Methoxyphenylboronic acid neopentylglycol ester | Alkyl Bromide | CoCl₂ (5) | Phenoxy-imine (FI) | KOMe | DMA | 60 | 34-95 | cjcatal.com |

| 3-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | 6,6′-dimethoxy-2,2′-bis(di-N-carbazolylphosphino)-1,1′-biphenyl | - | - | - | Excellent | cjcatal.com |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | - | K₂CO₃ | Methanol | 60 | 92-95 | researchgate.net |

Side-Chain Modifications and Transformations of the Pentyl Group

Once the this compound scaffold is assembled, the pentyl side-chain offers a site for further functionalization. These modifications can introduce new chemical properties and are crucial for the synthesis of various derivatives. Key transformations include oxidation and amination of the benzylic position.

Oxidation of the Pentyl Side-Chain:

The benzylic carbon of the pentyl group in this compound is particularly susceptible to oxidation. commonorganicchemistry.comdmaiti.compublish.csiro.au Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can selectively oxidize this position. commonorganicchemistry.compublish.csiro.au For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. commonorganicchemistry.compublish.csiro.au Depending on the reaction conditions and the specific oxidizing agent used, the oxidation can lead to the formation of a benzylic alcohol, such as 1-(3-methoxyphenyl)pentan-1-ol, or further oxidation to a ketone, or cleavage of the C-C bonds to yield 3-methoxybenzoic acid. dmaiti.comcymitquimica.com The selective hydroxylation of the pentyl side chain can also be achieved through biotransformation using specific enzymes. researchgate.net For instance, studies on similar structures have shown that microbial oxidation can introduce hydroxyl groups at various positions along the alkyl chain. researchgate.net

Amination of the Pentyl Side-Chain:

The introduction of a nitrogen-containing functional group onto the pentyl side-chain can be achieved through C-H amination reactions. nih.govresearchgate.net Recent advances in catalysis have enabled the direct amination of unactivated C(sp³)–H bonds. nih.gov For this compound, this would typically involve the reaction at the benzylic position due to its enhanced reactivity. Catalytic systems, often employing transition metals like manganese, can facilitate the intermolecular amination of benzylic C-H bonds. researchgate.net This provides a direct route to compounds such as 1-(3-methoxyphenyl)pentylamine. Another synthetic route to such amines involves the reductive amination of the corresponding ketone, 1-(3-methoxyphenyl)pentan-1-one. molport.com

Table 2: Examples of Side-Chain Functionalization Products of this compound

| Starting Material | Reaction Type | Product | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| This compound | Benzylic Hydroxylation | 1-(3-Methoxyphenyl)pentan-1-ol | KMnO₄ or Biocatalyst | cymitquimica.comresearchgate.net |

| This compound | Benzylic Amination | 1-(3-Methoxyphenyl)pentylamine | Mn-based catalyst, amination reagent | researchgate.netmolport.com |

| This compound | Benzylic Oxidation to Carboxylic Acid | 3-Methoxybenzoic acid | Hot KMnO₄ | dmaiti.com |

Mechanistic Investigations of Chemical Transformations Involving 1 Methoxy 3 Pentylbenzene

Reaction Mechanisms in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone reaction for functionalizing benzene (B151609) derivatives. For 1-methoxy-3-pentylbenzene, the reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion. evitachem.commsu.edu This is typically the slow, rate-determining step. msu.edu In the second, fast step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product. evitachem.commsu.edu The presence of the methoxy (B1213986) and pentyl substituents on the ring significantly influences both the rate of reaction and the position of the incoming electrophile (regioselectivity). unizin.orglibretexts.org

The reactivity and orientation of electrophilic substitution on the this compound ring are controlled by the combined electronic effects of the methoxy (-OCH₃) and pentyl (-C₅H₁₁) groups. Both are classified as activating groups, meaning they make the aromatic ring more reactive towards electrophiles than benzene itself. msu.eduunizin.org

The methoxy group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. unizin.orglibretexts.org Its influence stems from two opposing electronic effects:

Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through p-π conjugation. msu.edustpeters.co.in This resonance donation significantly increases the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) carbons, making them more nucleophilic. This effect is strong and is the dominant factor in the methoxy group's influence. msu.edulibretexts.org The resonance stabilization provided to the sigma complex intermediate is particularly pronounced for ortho and para attack, as it allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, giving all atoms (except hydrogen) a complete octet. stpeters.co.in

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. stpeters.co.inlibretexts.org However, this effect is much weaker than the electron-donating resonance effect. msu.edu

The net result is a substantial activation of the ring; for instance, anisole (B1667542) (methoxybenzene) reacts in electrophilic substitution reactions about 10,000 times faster than benzene. msu.edulibretexts.org

The pentyl group , as a secondary alkyl substituent, is a weak activating group that also directs to the ortho and para positions. msu.edu Its effect is primarily due to:

Inductive Effect: Alkyl groups are electron-donating through induction, pushing electron density into the ring and stabilizing the positively charged sigma complex intermediate. stpeters.co.inlibretexts.org This stabilization is most effective when the electrophile attacks the ortho or para positions relative to the alkyl group. msu.edulibretexts.org

In this compound, the powerful ortho, para-directing ability of the methoxy group is reinforced by the weaker ortho, para-directing pentyl group. The methoxy group strongly activates positions 2, 4, and 6. The pentyl group at C3 activates its own ortho positions (C2 and C4) and para position (C6). Therefore, the electronic effects of both groups synergize to strongly favor electrophilic attack at positions 2, 4, and 6.

| Substituent | Electronic Effect | Type | Ring Reactivity | Directing Influence |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Strong Resonance Donation, Weak Inductive Withdrawal | Activating | Strongly Increases | Ortho, Para (Positions 2, 4, 6) |

| Pentyl (-C₅H₁₁) | Weak Inductive Donation | Activating | Weakly Increases | Ortho, Para (Positions 2, 4, 6 relative to C3) |

While electronic effects determine the primary positions of attack, steric hindrance plays a crucial role in modulating the final product distribution, particularly the ratio of ortho to para isomers. libretexts.org The pentyl group is significantly bulkier than the methoxy group. Its presence at position 3 creates steric crowding, primarily affecting the adjacent ortho positions.

In the case of this compound, the positions activated by electronics are C2, C4, and C6.

Position 2: This position is ortho to both the methoxy group and the pentyl group. It experiences significant steric hindrance from the pentyl chain, making it a less favorable site for attack by an incoming electrophile.

Position 4: This position is para to the methoxy group but ortho to the pentyl group. It also experiences considerable steric hindrance from the pentyl group.

Position 6: This position is ortho to the methoxy group but meta to the pentyl group. It is the least sterically hindered of the three activated positions.

Therefore, despite strong electronic activation at all three sites, steric hindrance from the pentyl group is expected to disfavor substitution at C2 and C4. Consequently, electrophilic substitution on this compound is predicted to yield the C6-substituted product as the major isomer. This is analogous to the bromination of anisole, which yields predominantly the para isomer over the ortho isomer due to the steric bulk of the incoming electrophile and the methoxy group. msu.edulibretexts.org

The regioselectivity of an electrophilic aromatic substitution reaction is ultimately determined by the relative stability of the possible sigma complex intermediates. stpeters.co.in A more stable intermediate forms faster and dictates the major product. msu.edu

For this compound, we can analyze the stability of the sigma complexes formed from attack at the different positions:

Attack at C6 (ortho to -OCH₃): The positive charge in the arenium ion is delocalized over three carbons of the ring, including C1 (bearing the methoxy group) and C3 (bearing the pentyl group). The resonance structure that places the positive charge on C1 is especially stable because the oxygen atom can donate a lone pair to form a fourth resonance contributor, giving all atoms an octet of electrons. stpeters.co.in The positive charge on C3 is also stabilized by the inductive effect of the pentyl group.

Attack at C4 (para to -OCH₃): A similar situation occurs. The positive charge is delocalized onto C1 and C3. The intermediate is strongly stabilized by both the resonance effect of the methoxy group and the inductive effect of the pentyl group. However, the initial approach of the electrophile is sterically hindered.

Attack at C2 (ortho to both): This intermediate also benefits from resonance stabilization from the methoxy group and inductive stabilization from the pentyl group. However, it is the most sterically congested, both in its formation and in its structure.

Attack at C5 (meta to -OCH₃): If the electrophile attacks at a meta position like C5, the resulting sigma complex is significantly less stable. The positive charge is never delocalized onto the carbon atom bearing the methoxy group, so the powerful resonance-donating ability of the oxygen cannot be fully utilized to stabilize the intermediate. libretexts.org

Therefore, the intermediates resulting from attack at positions 2, 4, and 6 are far more stable than those from attack at 3 or 5. Among the favored intermediates, steric factors make the C6-substituted pathway the most likely.

Steric Hindrance Considerations and Their Influence on Regioselectivity

Mechanisms of Aryl Alkyl Ether Cleavage

The ether linkage in this compound is relatively inert but can be cleaved under specific conditions, notably with strong acids or through organometallic and reductive pathways. libretexts.orglongdom.org These methods differ in their mechanisms and in which C-O bond is broken.

The most common method for cleaving ethers is treatment with strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org The mechanism depends on the structure of the alkyl groups attached to the ether oxygen. libretexts.org

For an aryl alkyl ether like this compound, the cleavage invariably breaks the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.orgdoubtnut.com This is because the bond between the aromatic ring and the oxygen is strong, and the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack via SN1 or SN2 mechanisms. libretexts.orgmasterorganicchemistry.com

The specific pathway for this compound proceeds as follows:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HI), forming a good leaving group (3-pentylphenol). doubtnut.commasterorganicchemistry.com

Nucleophilic Attack: The halide anion (I⁻) acts as a nucleophile and attacks the carbon of the alkyl group (the methyl group in this case). Because a methyl group is unhindered and cannot form a stable carbocation, the reaction proceeds via an SN2 mechanism . longdom.orgmasterorganicchemistry.com The iodide ion attacks the methyl carbon in a concerted step, leading to an inversion of configuration (though not relevant for a methyl group) and displacing the 3-pentylphenol molecule.

The final products of the acid-catalyzed cleavage of this compound are 3-pentylphenol and methyl iodide .

While SN1 and E1 pathways are possible for ether cleavage, they require an alkyl group that can form a stable carbocation, such as a tertiary alkyl group. libretexts.orglibretexts.org Since this compound has a methyl group on the ether linkage, these pathways are not operative.

| Mechanism | Reagent | Key Intermediate | Products from this compound | Applicability |

|---|---|---|---|---|

| SN2 | HI, HBr | Protonated Ether | 3-Pentylphenol + Methyl Halide | Applicable and dominant pathway. |

| SN1 | HI, HBr | Stable Carbocation (e.g., tertiary) | Not applicable | Requires a tertiary, benzylic, or allylic ether. |

| E1 | Acid with poor nucleophile (e.g., CF₃CO₂H) | Stable Carbocation (e.g., tertiary) | Not applicable | Requires a tertiary ether; yields an alkene. |

Alternative methods for ether cleavage involve organometallic reagents or reductive conditions. These reactions can differ in regioselectivity from acid-catalyzed pathways, often cleaving the stronger aryl-oxygen bond.

Organometallic Reagents: Strong bases, such as organolithium compounds (e.g., n-BuLi), are capable of cleaving ethers. longdom.org For aryl alkyl ethers, reductive cleavage using lithium metal can occur. This process involves electron transfer from the lithium to the aromatic ring, which can lead to the cleavage of the aryl-oxygen bond (α-cleavage) to generate an aryllithium species and a lithium alkoxide. nih.gov Applied to this compound, this would yield pentylbenzene (B43098) and lithium methoxide (B1231860) after quenching.

Reductive Cleavage: Catalytic methods have been developed for the reductive cleavage of the C-O bonds in aryl ethers. For example, nickel-based catalytic systems can cleave the aryl-oxygen bond to produce an arene (pentylbenzene) and an alcohol or subsequent products, sometimes using the alkoxy group itself as an internal reductant. rsc.org Other transition-metal catalysts, such as those based on zirconium, can also effect this transformation. organic-chemistry.org These methods are valuable in synthetic chemistry for the deprotection of phenol groups that have been masked as ethers.

Enzymatic O-Demethylation Pathways

The primary enzymatic transformation of this compound is the O-demethylation of the methoxy group, a critical step in the metabolism of many xenobiotics and natural products. researchgate.netnih.govescholarship.orgchem-station.com This reaction is predominantly catalyzed by heme-containing monooxygenases, particularly cytochrome P450 (CYP) enzymes, which are found in a wide range of organisms from bacteria to humans. researchgate.netoup.comnih.gov

The general mechanism of CYP-catalyzed O-demethylation involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into a C-H bond of the methyl group of the methoxy ether. nih.gov This process leads to the formation of an unstable hemiacetal intermediate, which then spontaneously decomposes to yield the corresponding phenol (3-pentylphenol) and formaldehyde. researchgate.net The catalytic cycle of cytochrome P450 enzymes is a complex process involving several steps, with the C-H bond cleavage being a potentially rate-limiting step. nih.gov

Studies on analogous compounds, such as other alkyl-substituted anisoles and guaiacols, have provided significant insights into the enzymatic O-demethylation process that can be extrapolated to this compound. For instance, research on the metabolism of 4-alkylguaiacols by cytochrome P450 has shown that the nature and position of the alkyl substituent on the aromatic ring can significantly influence the enzyme's activity and selectivity. pnas.org The presence of an alkyl chain can affect the binding of the substrate within the active site of the enzyme, thereby influencing the efficiency of the demethylation reaction.

In addition to cytochrome P450 enzymes, other enzyme systems are capable of catalyzing the O-demethylation of aromatic methyl ethers. Rieske non-heme iron oxygenases, found in bacteria, are another important class of enzymes involved in the biodegradation of aromatic compounds and can catalyze O-demethylation reactions. pnas.org Furthermore, some fungi are known to produce lignin-degrading enzymes, such as laccases and peroxidases, which can also participate in the demethylation of methoxy-containing aromatic compounds, although their direct action on this compound has not been explicitly documented.

The table below summarizes the key enzyme systems and their roles in the O-demethylation of compounds analogous to this compound.

| Enzyme System | Organism Type | Role in O-Demethylation of Analogs | Relevant Analogs Studied |

| Cytochrome P450 (CYP) Monooxygenases | Bacteria, Fungi, Mammals | Primary catalysts for O-demethylation of a wide range of aromatic methyl ethers. researchgate.netoup.comnih.gov | 4-Alkylguaiacols, Anisole, Substituted N,N-dimethylanilines pnas.orgnih.gov |

| Rieske Non-Heme Iron Oxygenases | Bacteria | Involved in the biodegradation of aromatic compounds, including O-demethylation. pnas.org | Alkylguaiacols pnas.org |

| Lignin-Degrading Enzymes (Laccases, Peroxidases) | Fungi | Participate in the breakdown of lignin, which involves demethylation of methoxylated aromatic units. | Lignin model compounds |

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are scarce in the scientific literature. However, by examining studies on closely related compounds, we can infer the likely kinetic and thermodynamic parameters for its reactions.

The following tables present available kinetic and thermodynamic data for compounds analogous to this compound. It is important to note that these values are for related molecules and should be considered as approximations for the target compound.

Table of Kinetic Data for Analogous P450-Catalyzed Reactions

| Substrate | Enzyme | Kinetic Parameter | Value | Reference |

| C10-BAC | Human Liver Microsomes | Vmax (ω-hydroxylation) | 380 pmol/min/mg | researchgate.net |

| C10-BAC | Human Liver Microsomes | Km (ω-hydroxylation) | 0.69 μM | researchgate.net |

| C10-BAC | Human Liver Microsomes | Vmax ((ω-1)-hydroxylation) | 126 pmol/min/mg | researchgate.net |

| C10-BAC | Human Liver Microsomes | Km ((ω-1)-hydroxylation) | 0.13 μM | researchgate.net |

| N,N-dimethylanilines | P450 2B1 | Kinetic Isotope Effect (N-demethylation) | Varied with substituent | nih.gov |

Table of Thermodynamic Properties for Analogous Compounds

| Compound | Property | Value | Units | Reference |

| Pentylbenzene | ΔfH° (gas) | -35.9 ± 1.3 | kJ/mol | nist.govchemeo.com |

| S° (gas) | 465.9 ± 2.1 | J/mol·K | nist.govchemeo.com | |

| Cp (gas, 298.15 K) | 205.3 ± 2.1 | J/mol·K | nist.govchemeo.com | |

| 1-Methoxy-3-methylbenzene | ΔfH° (liquid) | -160.7 ± 1.1 | kJ/mol | nist.gov |

| S° (liquid) | 260.8 ± 1.3 | J/mol·K | nist.gov | |

| Cp (liquid, 298.15 K) | 215.9 ± 1.1 | J/mol·K | nist.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-Methoxy-3-pentylbenzene. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the connectivity of every atom in the molecule can be determined.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment in the molecule. The spectrum is characterized by signals in the aromatic region, a sharp singlet for the methoxy (B1213986) group, and a series of signals corresponding to the n-pentyl side chain. The integration of these signals confirms the number of protons in each environment.

The aromatic region (typically δ 6.7-7.2 ppm) would show four distinct signals for the four protons on the benzene (B151609) ring, consistent with a 1,3-disubstituted pattern. The methoxy group protons (-OCH₃) characteristically appear as a sharp singlet at approximately δ 3.8 ppm. acdlabs.com The protons of the pentyl chain are observed in the upfield region, with the benzylic protons (adjacent to the aromatic ring) appearing around δ 2.6 ppm.

A predicted ¹H NMR data table for this compound is provided below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (C2-H) | ~6.80 | Singlet (or narrow triplet) | 1H |

| Aromatic H (C4-H) | ~6.75 | Doublet of doublets | 1H |

| Aromatic H (C5-H) | ~7.18 | Triplet | 1H |

| Aromatic H (C6-H) | ~6.78 | Doublet | 1H |

| Methoxy (O-CH₃) | ~3.81 | Singlet | 3H |

| Benzylic (-CH₂-) | ~2.58 | Triplet | 2H |

| Pentyl Chain (-CH₂-) | ~1.60 | Multiplet | 2H |

| Pentyl Chain (-CH₂-) | ~1.33 | Multiplet | 2H |

| Pentyl Chain (-CH₂-) | ~1.33 | Multiplet | 2H |

| Terminal Methyl (-CH₃) | ~0.90 | Triplet | 3H |

Predicted data is based on established chemical shift values for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of ten distinct signals are expected, as two pairs of aromatic carbons are chemically equivalent due to symmetry. These include signals for the six aromatic carbons, the methoxy carbon, and the five carbons of the pentyl chain.

The carbon atom attached to the methoxy group (C1) is significantly deshielded and appears far downfield (~159 ppm). The carbon bearing the pentyl group (C3) also appears as a quaternary signal. The methoxy carbon itself gives a characteristic signal around δ 55 ppm. acdlabs.com

A predicted ¹³C NMR data table is shown below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C1 (C-O) | ~159.7 |

| Aromatic C3 (C-Alkyl) | ~144.5 |

| Aromatic C5 | ~129.4 |

| Aromatic C6 | ~120.8 |

| Aromatic C2 | ~114.3 |

| Aromatic C4 | ~111.0 |

| Methoxy (-OCH₃) | ~55.1 |

| Benzylic (-CH₂) | ~36.1 |

| Pentyl Chain (-CH₂) | ~31.7 |

| Pentyl Chain (-CH₂) | ~31.5 |

| Pentyl Chain (-CH₂) | ~22.6 |

| Terminal Methyl (-CH₃) | ~14.1 |

Predicted data is based on established chemical shift values for similar structural motifs.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the spectrum of this compound, COSY would show correlations between adjacent protons in the pentyl chain (e.g., between the benzylic -CH₂- and the adjacent -CH₂- group) and between adjacent protons on the aromatic ring. This helps to map out the proton-proton connectivity within individual fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond C-H correlation). columbia.edu This allows for the direct assignment of each carbon signal that bears protons. For example, the proton signal at ~3.81 ppm would correlate to the carbon signal at ~55.1 ppm, confirming their assignment as the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.educolumbia.edu This is crucial for connecting the different parts of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (~3.81 ppm) to the aromatic C1 carbon (~159.7 ppm).

Correlations from the benzylic protons (~2.58 ppm) to the aromatic carbons C2, C3, and C4.

Correlations from the aromatic proton H4 to carbons C2, C3, C5, and C6, confirming the substitution pattern.

Together, these 2D NMR techniques provide a complete and unambiguous structural elucidation of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern upon ionization, which provides further structural clues.

Under high-energy Electron Ionization (EI) conditions, this compound (molecular weight: 178.27 g/mol ) would produce a molecular ion peak (M•+) at m/z 178. EI is a hard ionization technique that causes extensive fragmentation. The fragmentation of alkylbenzenes is well-characterized. core.ac.uk

The most prominent fragmentation pathway involves the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which is highly favored. This would result in the loss of a butyl radical (•C₄H₉) to form a highly stable, resonance-delocalized methoxy-substituted tropylium (B1234903) (or benzyl) cation at m/z 121 , which would likely be the base peak in the spectrum. thieme-connect.de Other significant fragments would arise from further decomposition.

A table of expected major fragments in the EI mass spectrum is provided below.

| m/z (Mass/Charge Ratio) | Proposed Ion Structure | Formation Pathway |

| 178 | [C₁₂H₁₈O]•+ | Molecular Ion (M•+) |

| 121 | [C₈H₉O]+ | M•+ - •C₄H₉ (Benzylic cleavage) |

| 107 | [C₇H₇O]+ | M•+ - •C₅H₁₁ (Loss of pentyl radical) |

| 91 | [C₇H₇]+ | From fragmentation of m/z 121 (loss of CH₂O) |

| 77 | [C₆H₅]+ | From fragmentation of m/z 91 (loss of CH₂) |

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique compared to EI-MS. It is particularly useful for confirming the molecular weight of a compound as it typically results in minimal fragmentation. researchgate.net When analyzed by APCI in positive ion mode, this compound is expected to be readily protonated.

The resulting mass spectrum would be dominated by the protonated molecular ion, [M+H]⁺ , which would appear at m/z 179 . nih.gov This technique provides a clear and unambiguous determination of the molecular mass, complementing the structural data obtained from NMR and EI-MS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, though it can be applied to a wide range of compounds. ucl.ac.be In the context of this compound, ESI would typically be coupled with liquid chromatography (LC-ESI-MS) for prior separation from a sample matrix. leeder-analytical.com The process involves creating a fine spray of a sample solution, from which solvent evaporates and charged droplets are formed, ultimately leading to the generation of gas-phase ions with minimal fragmentation. bioanalysis-zone.com

For this compound (C₁₂H₁₈O, molecular weight 178.27 g/mol ), analysis in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 179.14. nih.gov This is often the base peak in the full scan mass spectrum.

Tandem mass spectrometry (MS/MS) provides deeper structural information through collision-induced dissociation (CID) of the selected precursor ion ([M+H]⁺). researchgate.net In a CID experiment, the precursor ion is accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen), causing it to fragment. The resulting product ions are characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the pentyl chain and the methoxy group.

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |

| 179.14 ([M+H]⁺) | 107.05 | C₅H₁₂ (Pentane) | Loss of the pentyl group |

| 179.14 ([M+H]⁺) | 147.08 | CH₃OH (Methanol) | Loss of the methoxy group as methanol (B129727) |

| 179.14 ([M+H]⁺) | 133.06 | C₃H₈ (Propane) | Cleavage within the pentyl chain |

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for isolating this compound from complex mixtures, ensuring that subsequent detection and characterization are performed on a pure analyte. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Given its relatively low boiling point and sufficient thermal stability, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). unl.edu In this technique, the sample is vaporized and separated on a capillary column, typically one with a non-polar stationary phase like DB-5. diabloanalytical.com The separation is based on the compound's boiling point and its interaction with the stationary phase. The time it takes for the compound to elute from the column is known as its retention time, a characteristic value under specific chromatographic conditions. glsciences.comnih.gov

Following separation, the analyte enters the mass spectrometer, where it is typically subjected to electron ionization (EI) at a standard energy of 70 eV. rsc.org Unlike soft ionization methods, EI is a high-energy process that induces extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint.

The EI mass spectrum of this compound would show a molecular ion peak (M⁺˙) at m/z 178. The most prominent fragmentation pattern for alkylbenzenes is benzylic cleavage. This would result in the loss of a butyl radical (•C₄H₉) to form a highly stable ion at m/z 121. This fragment is often the base peak in the spectrum. Other significant fragments arise from further cleavages of the alkyl chain and rearrangements.

Table 2: Characteristic Electron Ionization (EI) Fragments for this compound

| Fragment Ion (m/z) | Relative Intensity | Proposed Identity / Origin |

| 178 | Moderate | Molecular Ion [M]⁺˙ |

| 121 | High (Base Peak) | [M - C₄H₉]⁺ (Benzylic cleavage) |

| 107 | Moderate | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |

| 91 | Moderate | Tropylium ion [C₇H₇]⁺ |

| 77 | Low | Phenyl cation [C₆H₅]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful alternative, particularly when analyzing this compound in complex biological or environmental samples where extensive cleanup might otherwise be required. nih.gov The technique combines the high-resolution separation of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry. leeder-analytical.comscholaris.ca

A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of water and a polar organic solvent like acetonitrile, often with a small amount of formic acid to facilitate protonation. scholaris.casielc.com

The mass spectrometer, often a triple quadrupole or a high-resolution Orbitrap, would be operated in a targeted manner using Multiple Reaction Monitoring (MRM) for quantification or for confirmation of identity. bioanalysis-zone.com In this mode, the first mass analyzer (Q1) is set to select the precursor ion ([M+H]⁺ at m/z 179.14), which is then fragmented via CID in the collision cell (q2). The third mass analyzer (Q3) is then set to monitor for one or more specific, characteristic product ions (e.g., m/z 107.05). This precursor-to-product ion transition is highly specific to the target analyte, providing excellent selectivity and reducing background noise.

Table 3: LC-MS/MS Parameters for Targeted Analysis of this compound

| Parameter | Value | Description |

| Ionization Mode | ESI Positive | Electrospray Ionization |

| Precursor Ion (Q1) | 179.14 m/z | The protonated parent molecule [M+H]⁺ |

| Collision Energy | Variable (eV) | Optimized to maximize product ion signal |

| Product Ion (Q3) | 107.05 m/z | Primary fragment monitored for confirmation/quantification |

Gas Chromatography-Mass Spectrometry (GC-MS)

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org Each functional group has a characteristic range of absorption frequencies, allowing for the structural characterization of this compound.

The IR spectrum of this compound would display several key absorption bands:

Aromatic C-H Stretches: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretches: Strong, sharp bands appearing just below 3000 cm⁻¹ from the pentyl and methoxy groups.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-O-C Ether Stretches: Two distinct, strong bands are expected for the aryl-alkyl ether linkage. An asymmetric stretch appears around 1250 cm⁻¹ and a symmetric stretch appears around 1040 cm⁻¹. esisresearch.org

C-H Out-of-Plane Bending: The pattern of these bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com For a 1,3- (or meta-) disubstituted ring, strong bands are typically observed near 880, 780, and 690 cm⁻¹. nist.gov

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2965 - 2850 | C-H Stretch | Alkyl (Pentyl & Methoxy) |

| 1600, 1585, 1470 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric Stretch | Aryl-O-C (Ether) |

| ~1040 | Symmetric Stretch | Aryl-O-C (Ether) |

| 900 - 690 | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |

Computational Chemistry and Theoretical Studies of 1 Methoxy 3 Pentylbenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure and energetics of organic compounds such as 1-Methoxy-3-pentylbenzene. researchgate.netinpressco.com The choice of functional and basis set, for instance, B3LYP/6-31G*, is crucial for obtaining accurate results. arxiv.orgfigshare.com

The electronic properties are primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.comyoutube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govwuxibiology.com

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -580.123 |

| HOMO Energy (eV) | -5.98 |

| LUMO Energy (eV) | 0.85 |

| HOMO-LUMO Gap (eV) | 6.83 |

| Dipole Moment (Debye) | 1.35 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring, but controlling the regioselectivity to obtain the meta-isomer of a substituted benzene (B151609) with an ortho-para directing group like methoxy (B1213986) is a significant challenge. acs.orgethz.ch

Theoretical studies on the alkylation of anisole (B1667542), the parent compound of this compound, have provided crucial mechanistic insights. DFT calculations are used to map out the potential energy surface of the reaction, identifying intermediates and, most importantly, the transition states that connect them. rsc.orgnih.gov The calculated activation energy (the energy of the transition state relative to the reactants) determines the reaction rate.

Recent computational work on rare-earth metal-catalyzed C-H alkylation of anisoles with olefins has shown that specific catalytic systems can favor meta-alkylation. rsc.org DFT calculations for such systems have indicated that the transition state leading to the meta product can be energetically favored over the transition states for ortho or para products. rsc.orgnih.gov For example, in some scandium-catalyzed systems, the meta-alkylation pathway is preferred, with calculated energy barriers for the key olefin insertion step being lower than for competing pathways. rsc.orgnih.govrsc.org This demonstrates how computational modeling can rationalize and even predict reaction outcomes, guiding the development of new synthetic strategies. acs.org

| Reaction Pathway | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ortho-Alkylation (Olefin Insertion) | Scandium-based | 9.8 | nih.govrsc.org |

| Para-Alkylation (Overall Barrier) | Acid-catalyzed | ~15-20 | researchgate.net |

| Meta-Alkylation (Favored TS) | Scandium-based | Energetically favored vs. ortho/para | rsc.org |

Prediction of Spectroscopic Parameters for ¹H NMR and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are invaluable for confirming experimental assignments or for identifying unknown compounds.

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to improve significantly when considering conformational isomerism and solvent effects. d-nb.info

For this compound, GIAO calculations would predict distinct signals for the aromatic protons and carbons, as well as for the methoxy and pentyl substituents. The aromatic region would show a pattern characteristic of a 1,3-disubstituted benzene ring. The methoxy group would appear as a singlet in the ¹H spectrum and a single peak in the ¹³C spectrum at typical values for an aryl methyl ether. ucl.ac.uk The pentyl chain would exhibit a series of signals corresponding to its five distinct carbon environments.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Ar-H (C2, C4, C6) | 6.7-6.8 | C1 (C-OMe) | 159.5 |

| Ar-H (C5) | 7.1-7.2 | C2 | 112.0 |

| -OCH₃ | 3.80 | C3 (C-Pentyl) | 144.5 |

| -CH₂- (Pentyl C1') | 2.55 | C4 | 120.5 |

| -CH₂- (Pentyl C2') | 1.60 | C5 | 129.3 |

| -CH₂- (Pentyl C3') | 1.33 | C6 | 114.0 |

| -CH₂- (Pentyl C4') | 1.33 | -OCH₃ | 55.2 |

| -CH₃ (Pentyl C5') | 0.90 | Pentyl C1' | 36.0 |

| Pentyl C2' | 31.5 | ||

| Pentyl C3' | 31.0 | ||

| Pentyl C4' | 22.5 | ||

| Pentyl C5' | 14.1 |

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses conformational flexibility due to the rotation around the C(aryl)−O(methoxy) and C(aryl)−C(pentyl) single bonds, as well as rotations within the pentyl chain itself. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and to determine their relative energies. ncsu.edu

This is typically done by performing a relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically varied, and the geometry is optimized at each step. uni-muenchen.degaussian.comnih.gov For this compound, scanning the dihedral angle of the methoxy group relative to the benzene ring would likely show two minima, with the methyl group being either in the plane of the ring (planar) or perpendicular to it, with the planar conformation often being more stable for anisole itself. Similarly, rotation of the pentyl group would reveal multiple low-energy conformers.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule in solution. By simulating the movement of atoms over time, MD can explore the conformational space accessible at a given temperature and reveal the timescales of conformational interconversions. rsc.org Such simulations for anisole derivatives have been used to study intermolecular interactions, such as π-π stacking and hydrogen bonding, which influence the bulk properties of the liquid. rsc.org

| Conformer Description (Dihedral Angles) | Relative Energy (kcal/mol) |

|---|---|

| Methoxy (planar, 0°), Pentyl (anti-periplanar) | 0.00 (Global Minimum) |

| Methoxy (perpendicular, 90°), Pentyl (anti-periplanar) | 2.5 - 3.5 (Rotational Barrier) |

| Methoxy (planar, 0°), Pentyl (gauche) | 0.6 - 0.9 |

Elucidation of Structure-Reactivity Relationships through Computational Methods

Computational chemistry provides a powerful framework for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). researchgate.netdergipark.org.trnih.gov These models use calculated molecular descriptors to predict the biological activity or physical properties of a series of related compounds. researchgate.net

For this compound and its analogues, descriptors derived from quantum chemical calculations are particularly useful. These include electronic parameters like HOMO and LUMO energies, atomic charges, and dipole moment, as well as steric descriptors. researchgate.netshd-pub.org.rs By correlating these descriptors with experimentally observed reactivity (e.g., reaction rates or yields), a QSAR model can be developed. researchgate.net

Frontier Molecular Orbital (FMO) theory is a qualitative but powerful tool within this context. taylorandfrancis.comlibretexts.org The distribution of the HOMO and LUMO across the molecule can pinpoint the most likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to have significant contributions from the oxygen atom and the ortho and para positions of the aromatic ring, consistent with the methoxy group's role as an activating, ortho-para director in electrophilic aromatic substitution. youtube.com However, as noted in section 5.2, kinetic and thermodynamic factors, often elucidated through detailed reaction pathway modeling, are crucial for understanding the final product distribution, especially when aiming for less electronically favored isomers like the meta product. nih.gov

| Descriptor | Definition | Relevance to Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity/electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity/electron-accepting ability. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Correlates with chemical stability and reactivity. |

| Mulliken Atomic Charges | Charge distribution on each atom | Identifies electron-rich and electron-poor centers. |

| Molecular Electrostatic Potential (MEP) | Potential experienced by a positive point charge | Visualizes regions susceptible to electrophilic/nucleophilic attack. |

Academic and Research Applications of 1 Methoxy 3 Pentylbenzene

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

1-Methoxy-3-pentylbenzene is a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile precursor in multi-step synthetic pathways. For instance, it can be a starting material in the synthesis of cannabidiol (B1668261) (CBD) derivatives. A common synthetic route involves the preparation of 1,3-dimethoxy-5-pentylbenzene, which can then undergo mono-bromination to yield 2-bromo-1,5-dimethoxy-3-pentylbenzene. nih.gov This brominated intermediate can be further modified through reactions like Grignard reactions to introduce other functional groups, leading to the creation of complex cannabinoid-based compounds. nih.gov

The synthesis of this compound itself can be challenging due to the directing effects of the methoxy (B1213986) group. Traditional Friedel-Crafts alkylation of anisole (B1667542) with pentyl halides often leads to a mixture of ortho- and para-substituted products, with the meta-substituted product being a minor component. smolecule.com To achieve the desired meta-substitution, indirect strategies are often employed, such as using blocking groups or employing modern catalytic techniques that offer greater regioselectivity. smolecule.com

Utilization as a Reagent in the Development of Novel Organic Reactions

The reactivity of this compound and its derivatives makes them useful reagents in the development of new organic reactions. The presence of the electron-donating methoxy group and the alkyl chain influences the reactivity of the aromatic ring, allowing it to participate in various transformations. For example, the core structure is relevant in studying and developing new catalytic methods for C-H activation and functionalization. smolecule.com

Researchers are continually exploring novel reaction methodologies where substrates like this compound can be used to test the efficacy and selectivity of new catalysts or reaction conditions. nih.gov For instance, the development of transition-metal-catalyzed cross-coupling reactions or radical-mediated processes could utilize such substituted benzenes to create new carbon-carbon or carbon-heteroatom bonds. sorbonne-universite.fr

Fundamental Investigations into Interactions with Biomolecular Systems

The structural motif of a substituted benzene (B151609) ring, as seen in this compound, is prevalent in many biologically active molecules. Understanding the interactions of such compounds with biomolecular systems is a fundamental area of research. escholarship.org The lipophilicity imparted by the pentyl chain and the hydrogen-bonding capability of the methoxy group can influence how these molecules interact with biological targets like enzymes and receptors.

While direct studies on this compound's biomolecular interactions are not extensively documented, research on analogous structures provides insights. For example, the study of 4-methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD), a structurally related compound, reveals that the alkyl side chain plays a crucial role in its biological activity in the slime mold Dictyostelium discoideum. jst.go.jp Computational models, such as coarse-grained modeling, are also employed to understand and predict the interactions of small molecules with biological membranes and proteins, which can be applied to compounds like this compound. uva.nl

Precursor Role in the Synthesis of Specialty Chemicals and Advanced Materials

This compound serves as a precursor for the synthesis of a variety of specialty chemicals and advanced materials. curiaglobal.com Fine chemicals, characterized by their high purity and specific applications, are often derived from such versatile intermediates. curiaglobal.com The ability to functionalize both the aromatic ring and the alkyl chain of this compound allows for the creation of tailored molecules with specific properties.

For example, derivatives of this compound can be used in the synthesis of light-driven molecular motors. nih.govacs.org These are complex molecules that can perform mechanical work at the molecular level upon light irradiation. The synthesis of such advanced materials often involves the assembly of different molecular fragments, and substituted benzenes like this compound can act as key components of the stator or rotor parts of these molecular machines. nih.govacs.org

Exploration in Functional Materials and Supramolecular Chemistry (e.g., Liquid Crystals)

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. longdom.orgsouthampton.ac.uk The structure of this compound, with its aromatic core and flexible alkyl chain, makes it and its derivatives interesting candidates for the design of functional materials, including liquid crystals.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular shape, including the presence of rigid aromatic cores and flexible alkyl chains, is a key determinant of liquid crystalline behavior. While this compound itself may not be a liquid crystal, it can be a building block for more complex molecules that do exhibit such properties. For instance, the related compound 1-methoxy-4-[(4-pentylphenyl)ethynyl]benzene is a known component in liquid crystal materials. alfa-chemistry.comcymitquimica.com The study of how molecules like this compound can be incorporated into larger structures to influence their self-assembly and mesophase behavior is an active area of research. dergipark.org.tr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.